molecular formula C12H9N3O B2426955 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 685109-18-6

4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No. B2426955
CAS RN: 685109-18-6
M. Wt: 211.224
InChI Key: RNRUXSMPKQHGOL-UHFFFAOYSA-N
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Description

4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine, also known as FPPP, is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. FPPP is known to have a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidinium Ylides Synthesis and Reactivity : Research has elucidated the synthesis of new pyrrolo[1,2-c]-pyrimidine derivatives, including 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine, through 1,3-dipolar cycloaddition reactions involving 4-(2-furyl)- and 4-(2-thienyl)pyrimidinium ylides and symmetrically substituted acetylenes. The structures of these new derivatives were confirmed using IR and 1H-NMR spectroscopy, showcasing the chemical versatility and reactivity of these compounds in creating structurally diverse derivatives (Iuhas et al., 2002).

DFT Modeling for Charge Transfer Materials : Density Functional Theory (DFT) has been employed to model compounds derived from 4,6-di(2-furyl)pyrimidine, identifying these as efficient materials for charge transfer. These studies provide insights into the optical and electronic properties of these derivatives, suggesting their potential as alternatives to commonly used hole and electron transfer materials (Siddiqui & Abdullah, 2018).

Applications in Organic Electronics

Greenish Metal-Lustrous Organic Crystals : A study detailed the formation of greenish metallic luster crystals from certain compounds involving the 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine structure. These compounds display distinct solid-state UV–vis–NIR absorption characteristics, which might be relevant in the development of novel organic electronic materials (Ogura et al., 2006).

Ir(III) Phosphors for OLEDs : Research has been conducted on heteroleptic Ir(III) metal complexes incorporating pyrimidine chelates for use in organic light-emitting diodes (OLEDs). This research underlines the potential of these compounds in high-performance sky-blue- and white-emitting OLEDs, demonstrating the applicability of 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine derivatives in advanced display technologies (Chang et al., 2013).

properties

IUPAC Name

4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-2-8-15(7-1)12-13-6-5-10(14-12)11-4-3-9-16-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRUXSMPKQHGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327672
Record name 4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

685109-18-6
Record name 4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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